molecular formula C12H15NO B1592999 1-(2-Methylphenyl)piperidin-4-one CAS No. 218610-72-1

1-(2-Methylphenyl)piperidin-4-one

Cat. No.: B1592999
CAS No.: 218610-72-1
M. Wt: 189.25 g/mol
InChI Key: UNCRRVZLEDFGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)piperidin-4-one is an organic compound with the molecular formula C12H15NO. It is a derivative of piperidinone, where the piperidine ring is substituted with a 2-methylphenyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)piperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzylamine with 4-piperidone under acidic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of 2-methylbenzylamine attacks the carbonyl carbon of 4-piperidone, followed by cyclization to form the piperidinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylphenyl)piperidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)piperidin-4-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system in which it is used. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

    1-Phenylpiperidin-4-one: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2-Chlorophenyl)piperidin-4-one: Similar structure with a chlorine substituent instead of a methyl group.

    1-(2-Methoxyphenyl)piperidin-4-one: Similar structure with a methoxy group on the phenyl ring.

Uniqueness: 1-(2-Methylphenyl)piperidin-4-one is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s steric and electronic properties, making it distinct from other piperidinone derivatives .

Properties

IUPAC Name

1-(2-methylphenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-4-2-3-5-12(10)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCRRVZLEDFGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626951
Record name 1-(2-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218610-72-1
Record name 1-(2-Methylphenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.